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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601240

Introduction

Compound 1D228 is a potent, novel dual tyrosine kinase inhibitor targeting both c-Met
(hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK).[1] MHCC97H, a
human hepatocellular carcinoma (HCC) cell line with high metastatic potential, is characterized
by the significant expression of c-Met. This co-expression makes MHCC97H cells particularly
sensitive to 1D228 treatment. These application notes provide a summary of the quantitative
effects of 1D228 on MHCC97H cells, its mechanism of action, and detailed protocols for in vitro

experimentation.

Quantitative Data Summary

The efficacy of 1D228 has been quantified both in vitro against the MHCC97H cell line and in
vivo using tumor xenograft models. The data highlights its superior performance compared to
the reference c-Met inhibitor, Tepotinib.

Table 1: In Vitro Proliferation Inhibition

Compound Cell Line ICs0 (NM) Assay
1D228 MHCC97H 4.3 CCK-8
Tepotinib MHCC97H >10 CCK-8
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Data sourced from reference[2].

Table 2: In Vivo Antitumor Efficacy (Liver Tumor Model)

Treatment Group Tumor Growth Inhibition (TGI)
1D228 93.4%
Tepotinib 63.9%

Data sourced from references|[3][1].

Mechanism of Action & Signhaling Pathway

1D228 exerts its antitumor effects by competitively binding to the ATP-binding site of c-Met and
TRK kinases. In MHCC97H cells, which exhibit high levels of c-Met and TRKB expression,
1D228 treatment leads to a dose-dependent inhibition of c-Met and TRKB phosphorylation.[2]
This blockade disrupts downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK
pathways, which are critical for tumor cell proliferation, survival, and migration.[2][4] Treatment
with 1D228 at concentrations as low as 1 nM has been shown to significantly reduce the
phosphorylation of c-Met, and at higher doses, it also inhibits the phosphorylation of AKT and
ERK.[2] Furthermore, 1D228 has been found to induce GO/G1 cell cycle arrest by inhibiting
cyclin D1.[1]
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Caption: 1D228 inhibits c-Met and TRKB, blocking downstream AKT and ERK signaling.

Experimental Protocols

The following are detailed protocols for evaluating the effects of 1D228 on MHCC97H
hepatocellular carcinoma cells.

Protocol 1: Cell Culture and Maintenance

Objective: To properly culture and maintain the MHCC97H cell line for downstream
experiments.

Materials:

« MHCCO7H cell line (CVCL_4972)
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DMEM (Dulbecco's Modified Eagle Medium)
Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin solution (100x)
Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile
T75 cell culture flasks

CO:z incubator (37°C, 5% CO2)

Procedure:

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

Thaw a cryopreserved vial of MHCC97H cells rapidly in a 37°C water bath.

Transfer the cells to a T75 flask containing 10-12 mL of pre-warmed complete growth
medium.

Incubate at 37°C in a humidified atmosphere with 5% CO-2. The doubling time for MHCC97H
cells is approximately 29-34 hours.[5]

When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
Neutralize the trypsin by adding 5-7 mL of complete growth medium.

Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh medium for passaging
(typically at a 1:3 to 1:6 ratio) or for seeding into experimental plates.
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Protocol 2: Cell Proliferation (CCK-8) Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of 1D228 on
MHCC97H cells.

Materials:

MHCC97H cell suspension

96-well cell culture plates

1D228 compound, dissolved in DMSO to create a stock solution

Complete growth medium

Cell Counting Kit-8 (CCK-8) solution

Microplate reader (450 nm wavelength)

Procedure:

e Seed MHCC97H cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 uL
of complete growth medium.

 Incubate the plate for 24 hours to allow for cell attachment.

e Prepare serial dilutions of 1D228 in complete growth medium. The final DMSO concentration
should be kept below 0.1%. Include a vehicle control (medium with DMSO only).

* Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of 1D228.

 Incubate the plate for 48-72 hours at 37°C with 5% CO-.

e Add 10 pL of CCK-8 solution to each well and incubate for an additional 1-3 hours.

o Measure the absorbance at 450 nm using a microplate reader.
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o Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-
response curve to determine the ICso value.

Protocol 3: Western Blot Analysis of Protein
Phosphorylation

Objective: To assess the inhibitory effect of 1D228 on the phosphorylation of c-Met, AKT, and
ERK in MHCC97H cells.[2]

Materials:

MHCCO97H cells

o 6-well plates

e 1D228 compound

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK,
anti--actin.

» HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
Procedure:

e Seed MHCC97H cells in 6-well plates and grow to 70-80% confluency.
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o Treat the cells with varying concentrations of 1D228 (e.g., 0, 1, 10, 100 nM) for a specified
time (e.g., 2-6 hours).

e Wash cells with ice-cold PBS and lyse them with RIPA buffer.

e Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
o Collect the supernatant and determine the protein concentration using a BCA assay.

o Denature 20-30 ug of protein per sample by boiling with loading buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the desired primary antibody overnight at 4°C, according to the
manufacturer's recommended dilution.

o Wash the membrane three times with TBST.

 Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane again three times with TBST.

 Visualize the protein bands using an ECL substrate and an imaging system. Quantify band
intensity relative to the loading control (3-actin).

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of 1D228
against MHCC97H cells.
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Caption: A standard workflow for in vitro testing of 1D228 on MHCC97H cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37945598/
https://pubmed.ncbi.nlm.nih.gov/37945598/
https://www.researchgate.net/figure/The-activity-of-compound-1D228-on-cancer-cells-A-Expression-of-c-Met-protein-in-seven_fig1_375532998?_sg=WYIezCXHZckclIL31cOZy6yp2HvZ0sLUvrnxYwCDUDTXWDXVFrfiBHCK7mK16R-Ub30ocUDedwg2gvE
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10838672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10838672/
https://www.cellosaurus.org/CVCL_4972
https://www.benchchem.com/product/b15601240#1d228-treatment-for-mhcc97h-hepatocellular-carcinoma-cells
https://www.benchchem.com/product/b15601240#1d228-treatment-for-mhcc97h-hepatocellular-carcinoma-cells
https://www.benchchem.com/product/b15601240#1d228-treatment-for-mhcc97h-hepatocellular-carcinoma-cells
https://www.benchchem.com/product/b15601240#1d228-treatment-for-mhcc97h-hepatocellular-carcinoma-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15601240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

